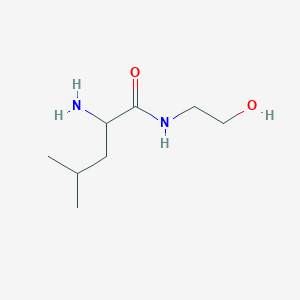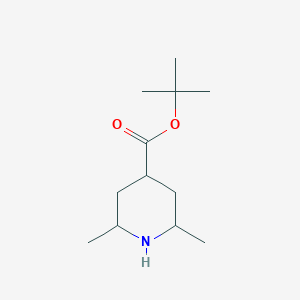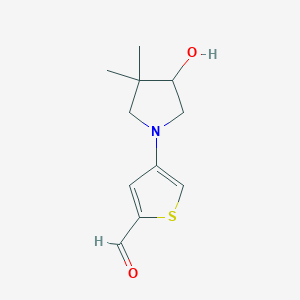![molecular formula C10H11FOS B15259345 3-[(2-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15259345.png)
3-[(2-Fluorophenyl)sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H11FOS. It is characterized by the presence of a fluorophenyl group attached to a sulfanyl butanone structure. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2-fluorothiophenol with 3-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-[(2-Fluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form hydrogen bonds or participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Fluorophenyl)sulfanyl]butan-2-one
- 3-[(4-Fluorophenyl)sulfanyl]butan-2-one
- 3-[(2-Chlorophenyl)sulfanyl]butan-2-one
Uniqueness
3-[(2-Fluorophenyl)sulfanyl]butan-2-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3 |
InChI Key |
NKDBTBQEVXBXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B15259262.png)
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)




![2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B15259275.png)
![[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15259279.png)


![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B15259308.png)


![Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B15259341.png)
